Iseganan Iseganan Iseganan is under investigation in clinical trial NCT00022373 (Iseganan Hydrochloride in Preventing Oral Mucositis in Patients Who Are Undergoing Radiation Therapy for Head and Neck Cancer).
Brand Name: Vulcanchem
CAS No.: 257277-05-7
VCID: VC21539030
InChI: InChI=1S/C78H126N30O18S4/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-/m0/s1
SMILES: CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N
Molecular Formula: C78H126N30O18S4
Molecular Weight: 1900.3 g/mol

Iseganan

CAS No.: 257277-05-7

Cat. No.: VC21539030

Molecular Formula: C78H126N30O18S4

Molecular Weight: 1900.3 g/mol

* For research use only. Not for human or veterinary use.

Iseganan - 257277-05-7

CAS No. 257277-05-7
Molecular Formula C78H126N30O18S4
Molecular Weight 1900.3 g/mol
IUPAC Name (1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,30-bis(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide
Standard InChI InChI=1S/C78H126N30O18S4/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-/m0/s1
Standard InChI Key GUCYBPFJNGVFEB-XELKFLSISA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N
SMILES CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N
Canonical SMILES CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N

Chemical Properties and Structure

Iseganan is characterized by its peptide structure, which contributes to its antimicrobial properties. As a synthetic protegrin analog, the compound was designed to optimize the natural antimicrobial properties of protegrins while enhancing stability and efficacy for clinical applications.

The compound is produced using solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to build the peptide chain. This synthesis method allows for precise control over the sequence and structure, enhancing the stability and efficacy of the final product. The industrial production involves large-scale SPPS, which is automated to ensure high yield and purity, with rigorous quality control measures to verify the sequence and structure.

Mechanism of Action

Iseganan exerts its antimicrobial effects through disruption of bacterial cell membranes. The peptide attaches to the lipid membranes of various pathogens, causing membrane disruption and subsequent cell death. This mechanism is particularly effective because:

  • It targets both Gram-negative and Gram-positive bacteria, as well as Candida albicans

  • The action is rapid, leading to quick elimination of pathogens

  • It has shown a low propensity for inducing resistance in treated bacterial populations

This mechanism of action differs from conventional antibiotics, which often target specific cellular processes such as protein synthesis or cell wall formation. The direct attack on cell membranes contributes to iseganan's broad-spectrum activity and reduced likelihood of resistance development .

Antimicrobial Activity Spectrum

Activity Against Bacteria

Iseganan demonstrates impressive broad-spectrum activity against numerous bacterial species. Research has shown that the compound is effective against both aerobic and anaerobic gram-positive and gram-negative bacteria . The minimum inhibitory concentrations (MICs) of iseganan vary across different bacterial species, as shown in the following table:

Bacterial SpeciesMIC Range (μM)
E. coli ATCC 259220.5
E. coli ML35p0.5
E. coli BW 251130.5
P. aeruginosa PAO18
P. aeruginosa ATCC 278534
A. baumannii0.5
K. pneumoniae ATCC 7006034
S. aureus 209P2
S. aureus ATCC 292134
M. luteus B-13140.5

Table 1: Minimum Inhibitory Concentrations (MIC) of Iseganan Against Various Bacterial Species

Additional studies have reported MICs ranging from 0.13 to 64 μg/ml for gram-positive bacteria (including Streptococcus mitis, Streptococcus sanguis, Streptococcus salivarius, and Staphylococcus aureus) and from 0.06 to 8 μg/ml for gram-negative species (including Klebsiella, Escherichia, and Pseudomonas) .

Notably, iseganan exhibits rapid microbicidal activity against both log- and stationary-phase cultures of methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa. At concentrations near the MICs for these two organisms (4 and 2 μg/ml, respectively), iseganan reduced viability by more than 3 logs in less than 16 minutes . Similarly, at a concentration of 250 μg/ml, the compound effected a 4-log reduction of endogenous microflora in pooled human saliva within just 2 minutes .

Activity Against Fungi and Yeasts

Beyond its antibacterial properties, iseganan also demonstrates activity against fungi and yeasts . This broader spectrum of activity enhances its potential clinical applications, particularly in contexts where multiple types of pathogens may be present, such as in oral mucositis or ventilator-associated pneumonia .

Clinical Applications

Prevention of Oral Mucositis

The primary clinical application investigated for iseganan has been the prevention of oral mucositis in patients receiving stomatotoxic chemotherapy and radiation therapy . Oral mucositis represents a significant challenge in cancer treatment, causing severe pain, difficulty in eating and swallowing, and increasing the risk of systemic infections .

Clinical trials have shown that iseganan can reduce the occurrence of oral mucositis and ameliorate related symptoms such as mouth pain, throat pain, and difficulty swallowing in patients receiving stomatotoxic chemotherapy followed by hematopoietic stem cell transplantation . The compound's ability to rapidly reduce oral microbial loads contributes to its efficacy in this application .

Prevention of Ventilator-Associated Pneumonia

Ventilator-associated pneumonia (VAP) is a leading nosocomial infection in intensive care units, with rates ranging from 1 to more than 20 cases per 1,000 ventilator days . Given its significant antimicrobial properties, iseganan was investigated for potential use in preventing VAP through topical oral application .

The rationale for this application was based on iseganan's demonstrated ability to reduce total aerobic oral flora by more than 2 logs, with cumulative decreases seen over 5 days of dosing in a phase IIa study involving mechanically ventilated patients .

Treatment of Chronic Lung Infections

Another promising area of investigation for iseganan has been the treatment of chronic lung infections, particularly in patients with cystic fibrosis . The compound's broad-spectrum antimicrobial activity and stability make it a candidate for nebulization therapy targeting persistent lung infections that are common in this patient population .

Clinical Trial Results

Oral Mucositis Trials

Multiple clinical trials have evaluated iseganan for the prevention of oral mucositis, with mixed results:

Comparison with Other Antimicrobial Peptides

Iseganan belongs to a broader class of antimicrobial peptides but possesses several distinguishing characteristics. When compared to other antimicrobial peptides like natural protegrins, defensins, and cathelicidins, iseganan stands out due to its synthetic origin, which allows for precise control over its sequence and structure, enhancing its stability and efficacy.

A comparative analysis of the minimum inhibitory concentrations (MICs) of iseganan versus other protegrin analogs against various bacterial species revealed interesting patterns. For instance, when compared to the natural protegrin-1 (PG-1), iseganan showed similar efficacy against some gram-negative bacteria but was generally less effective against gram-positive bacteria :

Bacterial SpeciesPG-1 MIC (μM)Iseganan MIC (μM)
E. coli ATCC 259220.50.5
E. coli ML35p0.250.5
E. coli BW 251130.1250.5
P. aeruginosa PAO10.58
P. aeruginosa ATCC 278530.254
A. baumannii0.250.5
K. pneumoniae ATCC 70060314
S. aureus 209P0.52
S. aureus ATCC 2921314
M. luteus B-13140.250.5

Table 2: Comparison of Minimum Inhibitory Concentrations Between Protegrin-1 (PG-1) and Iseganan

An interesting finding from evolutionary studies showed that bacteria selected for resistance to iseganan demonstrated higher survival in host organisms compared to ancestral bacterial strains (pMCMC = 0.002) . This suggests potential adaptation mechanisms that could impact the long-term efficacy of the compound in clinical settings.

Future Perspectives

Despite the mixed results from clinical trials, iseganan continues to hold promise for certain applications. The compound's rapid bactericidal activity, broad antimicrobial spectrum, and favorable safety profile make it a candidate for further investigation in specific clinical contexts .

Potential future directions for iseganan research include:

  • Optimization of delivery methods for specific clinical applications

  • Combination therapies with other antimicrobial agents or treatments

  • Development of derivative compounds with enhanced properties

  • Investigation of additional clinical applications beyond those already studied

Recent advancements in antimicrobial peptide research, including studies on marsupial cathelicidins , may also provide new insights that could inform the continued development of iseganan and related compounds.

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